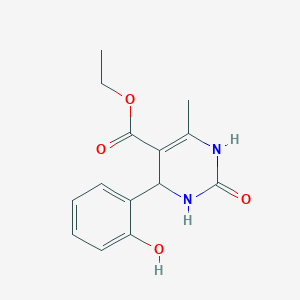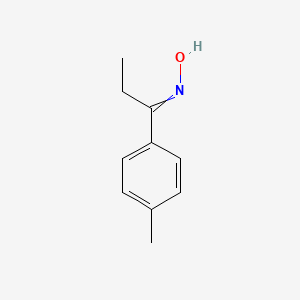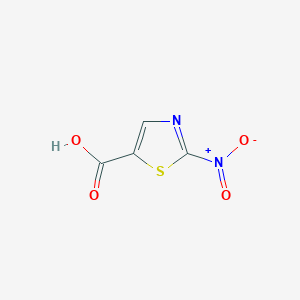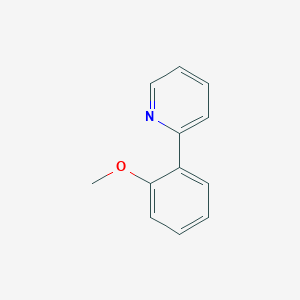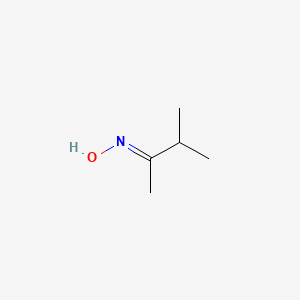
N-(3-methylbutan-2-ylidene)hydroxylamine
Vue d'ensemble
Description
Synthesis Analysis
N-(3-methylbutan-2-ylidene)hydroxylamine is typically synthesized by reacting isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base. The resulting compound can be purified through a variety of methods, including distillation, recrystallization, and column chromatography.Molecular Structure Analysis
The molecular structure of N-(3-methylbutan-2-ylidene)hydroxylamine is based on structures generated from information available in ECHA’s databases . The molecule contains a total of 18 atoms: 11 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Physical And Chemical Properties Analysis
N-(3-methylbutan-2-ylidene)hydroxylamine is a colorless to light yellow liquid with a boiling point of 96-98°C (204-208°F). It is soluble in water and a variety of organic solvents, including ethanol, acetone, and dichloromethane.Applications De Recherche Scientifique
Synthesis and Characterization
- N-(3-methylbutan-2-ylidene)hydroxylamine and its derivatives are primarily used in the synthesis of various organic compounds. For instance, in the synthesis of N,N,O-trisubstituted hydroxylamines, partial reduction of N-acyloxy secondary amines, followed by acetylation and further reduction, is a key step (Dhanju & Crich, 2016). Similarly, the synthesis of fused tricyclic amines from enolizable acyclic aldehydes involves reactions with hydroxylamine (Burrell, Coldham & Oram, 2009).
Polymerization and Material Science
- In material science, particularly polymerization, hydroxylamine derivatives play a role in creating polymers with specific properties. For example, the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one results in polymers with unique chain ends due to the solvent acting as a transfer agent (Liu & Rimmer, 2002).
Biochemical Research
- In biochemical research, hydroxylamines are used to study biochemical processes and effects in organisms. For instance, hydroxylamine was found to elevate levels of γ-aminobutyric acid in rat brain, which has implications for physiological studies (Baxter & Roberts, 1959).
Medicinal Chemistry
- Hydroxylamine derivatives are also significant in medicinal chemistry. They are used in the synthesis of various pharmaceutical compounds, such as sibutramine, which is useful in the treatment of obesity (Jeffery et al., 1996). However, the scope of this use is not limited to obesity treatment alone.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is primarily used as a research chemical , and its exact biological targets remain to be elucidated.
Mode of Action
The mode of action of N-(3-methylbutan-2-ylidene)hydroxylamine is currently unknown due to the lack of specific studies on this compound
Biochemical Pathways
Propriétés
IUPAC Name |
(NE)-N-(3-methylbutan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(3)6-7/h4,7H,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRFUPEBRNAAI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutan-2-ylidene)hydroxylamine | |
CAS RN |
600-20-4 | |
| Record name | NSC145995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



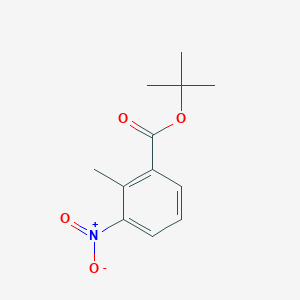
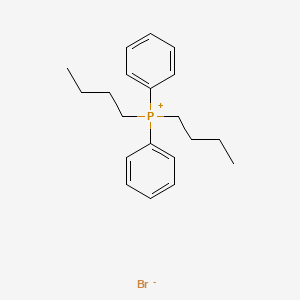
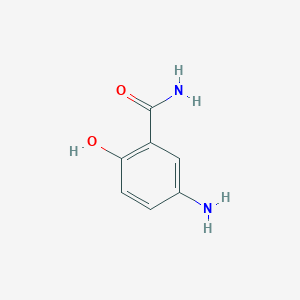


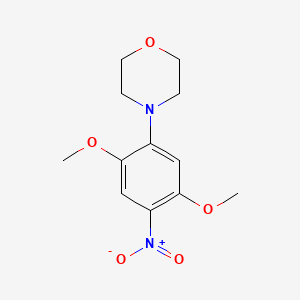
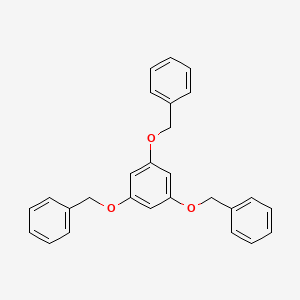
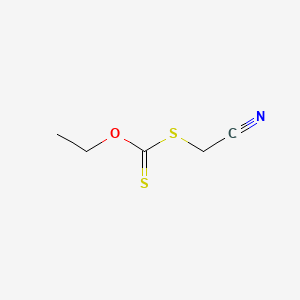
![4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3054301.png)
